molecular formula C13H19N3O3S2 B2830088 (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1797017-41-4

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2830088
CAS No.: 1797017-41-4
M. Wt: 329.43
InChI Key: LRSRBNPQVHCWNS-UHFFFAOYSA-N
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Description

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: is a complex organic compound featuring a unique combination of functional groups. This compound is characterized by the presence of a cyclohexylsulfonyl group attached to an azetidine ring, and a methanone group linked to a 4-methyl-1,2,3-thiadiazole moiety. The structural diversity of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Introduction of the Cyclohexylsulfonyl Group: This step often involves sulfonylation reactions where cyclohexylsulfonyl chloride is reacted with the azetidine intermediate under basic conditions.

    Synthesis of the 4-Methyl-1,2,3-Thiadiazole Moiety: This can be achieved through cyclization reactions involving thiosemicarbazides and appropriate aldehydes or ketones.

    Coupling of the Two Fragments: The final step involves coupling the azetidine and thiadiazole fragments through a methanone linkage, often using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the cyclohexylsulfonyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of bases or catalysts.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azetidine or thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the azetidine and thiadiazole rings, which are known to interact with various biological targets. Research may focus on its potential as an antimicrobial, antiviral, or anticancer agent.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. The sulfonyl and thiadiazole groups are often found in drugs with anti-inflammatory and analgesic properties, suggesting possible applications in treating pain and inflammation.

Industry

Industrially, the compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its structural rigidity and functional group diversity.

Mechanism of Action

The mechanism of action of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The azetidine ring could mimic natural substrates, while the thiadiazole moiety might interact with metal ions or other cofactors, affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: can be compared with other sulfonyl-azetidine and thiadiazole derivatives.

    This compound: vs. : The difference in the carbonyl group (methanone vs. ethanone) can affect the compound’s reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical modifications and potential applications. Its structural features provide a versatile platform for the development of new compounds with tailored properties.

Properties

IUPAC Name

(3-cyclohexylsulfonylazetidin-1-yl)-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S2/c1-9-12(20-15-14-9)13(17)16-7-11(8-16)21(18,19)10-5-3-2-4-6-10/h10-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSRBNPQVHCWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CC(C2)S(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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